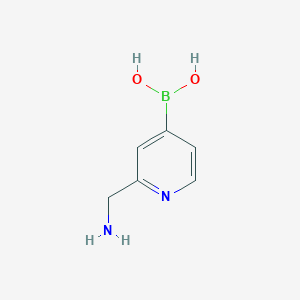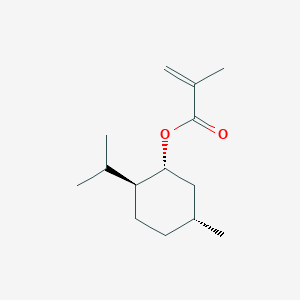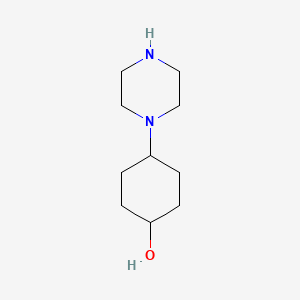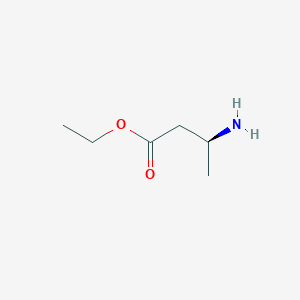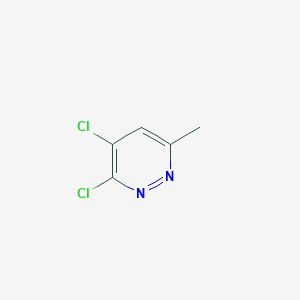
3,4-Dichloro-6-methylpyridazine
概要
説明
3,4-Dichloro-6-methylpyridazine is an organic compound that has garnered significant attention in the world of chemistry and chemical research. It is also known as 3,6-Dichloro-4-methylpyridazine . It is a vibrational and intramolecular hydrogen bond inhibitor and can be used as a biochemical reagent for life science related research .
Molecular Structure Analysis
The molecular formula of this compound is C5H4Cl2N2 . Its molecular weight is 163 g/mol . The IUPAC name is 3,6-dichloro-4-methylpyridazine .Physical And Chemical Properties Analysis
This compound is a brown crystalline powder . Its melting point is 86-88 °C and boiling point is 149-151 °C . It is soluble in methanol .科学的研究の応用
Molecular Structure and Vibrational Spectra Analysis
The molecular structure and vibrational spectra of 3,6-dichloro-4-methylpyridazine have been extensively studied using Fourier-transform infrared (FT-IR) and FT-Raman spectroscopic techniques. These analyses, conducted through density functional theory (DFT) methods, provide insights into the molecule's non-linear optical (NLO) behavior, stability, and electronic properties. Such detailed characterizations are crucial for understanding the molecule's potential in various scientific and industrial applications (Prabavathi, Senthil Nayaki, & Venkatram Reddy, 2015).
Synthesis of Intermediates for Pesticides and Antiviral Drugs
The synthesis of compounds closely related to 3,4-Dichloro-6-methylpyridazine, such as 3-chloro-4-methylpyridazine, has been demonstrated as important for creating intermediates used in pesticides and antiviral drugs. These methods highlight the compound's role in the development of critical agricultural and pharmaceutical agents, showcasing a versatile application in chemical synthesis (Yang Shao-juan, 2012).
Advanced Organic Synthesis Techniques
The compound has also been a focal point in developing advanced organic synthesis techniques, including nickel-catalyzed electrochemical cross-coupling reactions. These methods have been applied to produce functionalized aryl- and heteroarylpyridazines, further demonstrating the compound's utility in creating sophisticated chemical structures for various research and development purposes (Sengmany et al., 2007).
Development of New Synthetic Routes
Research has been conducted on developing new synthetic routes using derivatives of this compound, such as 3-chloro-6-methylpyridazine, for the preparation of other complex molecules like 6-methoxypyridazine-3-carboxylic acid. These studies not only demonstrate the compound's centrality in synthetic organic chemistry but also its potential in streamlining the production of valuable chemical entities (Ju Xiu-lian, 2011).
Exploration of High-Spin State Systems
This compound and its derivatives have been explored in the study of high-spin state systems, such as quintet and septet states based on pyridylnitrenes. This research is crucial for understanding the electronic structures of high-spin states and their potential applications in materials science and molecular electronics (Chapyshev et al., 2000).
Safety and Hazards
3,4-Dichloro-6-methylpyridazine is hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and adequate ventilation is advised .
将来の方向性
Diazines, including pyridazines, constitute a central building block for a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . Therefore, the future directions of 3,4-Dichloro-6-methylpyridazine could be in the development of new drugs and therapies.
生化学分析
Biochemical Properties
3,4-Dichloro-6-methylpyridazine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of complex organic molecules, indicating its potential as a biochemical reagent . The compound’s interactions with enzymes and proteins can lead to either inhibition or activation, depending on the specific biochemical context. These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can impact metabolic pathways, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction is critical for its role in biochemical reactions. Furthermore, the compound can induce changes in gene expression, which in turn affects cellular function . Understanding these molecular mechanisms is essential for elucidating the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement within the cellular environment . These interactions determine the compound’s localization and accumulation within cells, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in determining the compound’s localization. Understanding these localization patterns is essential for elucidating the compound’s function within the cellular context.
特性
IUPAC Name |
3,4-dichloro-6-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPASAGLWSIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)
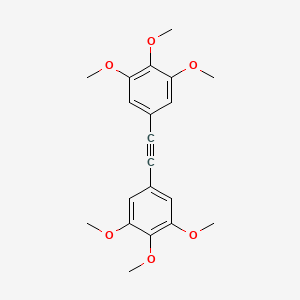
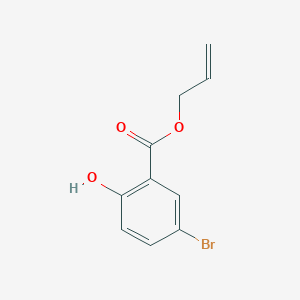

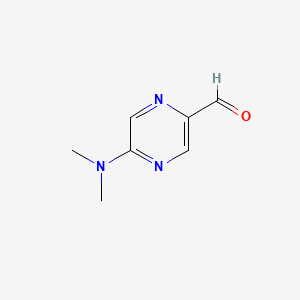

![12H-[1]Benzothieno[2,3-a]carbazole](/img/structure/B3188589.png)
